molecular formula C21H25ClN4O2S B4961883 4-chloro-N-[2-[4-(2-cyanoethyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide

4-chloro-N-[2-[4-(2-cyanoethyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide

Cat. No.: B4961883
M. Wt: 433.0 g/mol
InChI Key: FHDVDIWXMYFFBW-UHFFFAOYSA-N
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Description

4-chloro-N-[2-[4-(2-cyanoethyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide is a complex organic compound with a molecular formula of C20H24ClN3O2S This compound is known for its unique chemical structure, which includes a piperazine ring, a phenylethyl group, and a benzenesulfonamide moiety

Properties

IUPAC Name

4-chloro-N-[2-[4-(2-cyanoethyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O2S/c22-19-7-9-20(10-8-19)29(27,28)24-17-21(18-5-2-1-3-6-18)26-15-13-25(14-16-26)12-4-11-23/h1-3,5-10,21,24H,4,12-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDVDIWXMYFFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC#N)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-[4-(2-cyanoethyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a cyanoethyl group.

    Attachment of the Phenylethyl Group: The phenylethyl group is then introduced to the piperazine derivative through a nucleophilic substitution reaction.

    Sulfonamide Formation: Finally, the benzenesulfonamide moiety is attached to the compound through a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include chlorosulfonic acid, phenylethylamine, and piperazine derivatives.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-[4-(2-cyanoethyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

4-chloro-N-[2-[4-(2-cyanoethyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-[4-(2-cyanoethyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N,N-bis(2-cyanoethyl)benzenesulfonamide
  • 4-chloro-N-(3-sulfamoylphenyl)benzamide
  • 4-chloro-N,N-dimethyl-3-sulfamoylbenzamide

Uniqueness

4-chloro-N-[2-[4-(2-cyanoethyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and phenylethyl group contribute to its versatility in various chemical reactions and potential biological activities.

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